

Comprehensive Application Notes and Protocols for Mesopram Vehicle Preparation in Preclinical Research

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Compound Focus: Mesopram

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Introduction to Mesopram and Formulation Challenges

Mesopram is a biologically active compound identified as a potent and selective **orally active phosphodiesterase 4 (PDE4) inhibitor** with significant therapeutic potential for inflammatory and autoimmune conditions. The chemical structure of **Mesopram**, identified as 5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one with molecular formula $C_{14}H_{19}NO_4$ and molecular weight of 265.31 g/mol, presents specific **formulation challenges** that necessitate specialized vehicle development [1]. As a **BCS Class II/IV compound**, **Mesopram** exhibits poor aqueous solubility but high permeability, making the development of effective vehicle systems crucial for both in vitro and in vivo applications [2] [1].

The **therapeutic profile** of **Mesopram** has been demonstrated in several experimental models, where it inhibits Th1 cell proliferation and decreases production of pro-inflammatory cytokines including IFN- γ , TNF- α , and IL-10 [1]. Additionally, it has shown efficacy in models of experimental autoimmune encephalomyelitis and murine colitis, highlighting its potential as a therapeutic agent for inflammatory conditions [1]. These diverse research applications require robust formulation protocols that ensure **compound stability**, **reproducible delivery**, and **optimal bioavailability** across different administration routes, with oral delivery being the primary focus due to its stated oral activity.

Mesopram Chemical and Physical Properties

Fundamental Chemical Characteristics

Mesopram possesses distinct **physicochemical properties** that directly influence its formulation behavior and vehicle development requirements. The compound appears as a **powder** in its pure form and demonstrates **temperature-dependent solubility** characteristics that must be considered during vehicle preparation [1]. According to available data, **Mesopram** is **soluble to 100 mM in DMSO** and **to 100 mM in ethanol**, providing important starting points for concentrated stock solution preparation [1]. The compound requires specific **storage conditions** to maintain stability, with recommendations to **desiccate at -20°C** to prevent degradation and preserve long-term viability [1].

The **structural features** of **Mesopram**, including its methoxy and propoxy substituents on the phenyl ring and the oxazolidin-2-one core, contribute to its overall **hydrophobic character** and limited water solubility. These chemical characteristics necessitate the use of specialized solvent systems, surfactants, and solubilizing agents to achieve adequate concentration for both in vitro and in vivo studies. When preparing working solutions from stock, researchers should note that gentle warming to **37°C with shaking** in an ultrasonic bath can significantly enhance dissolution, though prepared solutions should ideally be used immediately or stored appropriately for short-term use [1].

Preformulation Considerations

Preformulation studies represent a critical phase in the development of **Mesopram** vehicles, providing essential data on the **physical and chemical properties** of the active ingredient that influence formulation design and performance. While specific preformulation data for **Mesopram** is limited in the available literature, established protocols for similar compounds can be adapted [3]. These studies typically include:

- **Morphological characterization** using techniques such as optical microscopy to determine particle size distribution and crystal habit
- **Thermal analysis** through differential scanning calorimetry (DSC) to identify phase transitions and melting behavior
- **Spectroscopic evaluation** using Fourier transform infrared spectroscopy (FTIR) to confirm chemical structure and identify potential interactions with excipients
- **Solubility profiling** across various solvents and pH conditions to identify optimal dissolution media

For compounds like **Mesopram** with known **light sensitivity** [3], additional stability studies under various lighting conditions are essential, potentially requiring the incorporation of protective excipients or light-blocking packaging in the final formulation.

Vehicle Composition and Formulation Strategies

Solvent Systems and Vehicles

The development of effective vehicle systems for **Mesopram** requires careful selection of **solvent components** based on the compound's solubility characteristics and the intended route of administration. The following table summarizes the primary solvent systems applicable for **Mesopram** vehicle preparation:

Table 1: Solvent Systems for **Mesopram** Vehicle Preparation

Solvent System	Concentration Range	Applications	Advantages	Limitations
Aqueous Suspensions	0.1-10 mg/mL	In vivo oral administration	Biocompatible, well-tolerated	Limited solubility, may require stabilizers
DMSO Stock Solutions	Up to 100 mM	In vitro studies, stock preparation	High solubility, versatile	Cytotoxicity at high concentrations (>0.1%)
Ethanol Solutions	Up to 100 mM	In vitro and limited in vivo use	Good solubility, rapid absorption	Volume limitations for in vivo studies
PEG-Based Vehicles	5-50 mg/mL	Oral and parenteral administration	Good solubility, well-tolerated	Viscosity may affect handling

Solvent System	Concentration Range	Applications	Advantages	Limitations
Polysorbate-Containing Vehicles	0.1-5 mg/mL with 0.1-1% surfactant	Enhanced solubility formulations	Improved wetting and dissolution	Potential for irritation at high concentrations

For in vivo applications, particularly oral administration, **aqueous suspensions** represent the most practical vehicle approach. These typically employ **0.5-1.0% carboxymethyl cellulose (CMC)** or **0.1-0.5% Tween-80** as suspension stabilizers, with the specific concentration dependent on the required dosing volume and **Mesopram** concentration [1]. For high-concentration formulations, **combined solvent systems** incorporating 5-10% DMSO or ethanol with aqueous phases and surfactants may be necessary to achieve target concentrations while maintaining acceptable biocompatibility.

Surfactants and Stabilizing Agents

Surfactant selection plays a critical role in enhancing the solubility and stability of **Mesopram** in vehicle formulations, particularly for aqueous-based systems. Based on successful formulations for similar poorly soluble compounds, several **stabilizing agents** have demonstrated utility:

Table 2: Surfactants and Stabilizing Agents for **Mesopram** Formulations

Stabilizer Category	Specific Agents	Concentration Range	Functional Role	Compatibility Notes
Non-ionic Surfactants	Polysorbate 80 (Tween-80)	0.1-1.0%	Wetting agent, solubility enhancer	Excellent biocompatibility, widely used
Cellulose Derivatives	Sodium CMC, HPMC	0.5-1.5%	Suspension stabilizer, viscosity modifier	Provides consistent suspension, controls settling
Cyclodextrins	HP- β -CD, SBE- β -CD	5-20%	Molecular encapsulation,	May affect permeability,

Stabilizer Category	Specific Agents	Concentration Range	Functional Role	Compatibility Notes
			solubility enhancement	concentration-dependent
Polymer Stabilizers	PVP K30, PVA	0.5-5%	Crystal growth inhibitor, stabilizer	Prevents precipitation, maintains supersaturation

The **mechanism of action** for these stabilizers varies from **micelle formation** (surfactants) that solubilize hydrophobic molecules like **Mesopram**, to **viscosity enhancement** (cellulose derivatives) that reduces particle settling, to **molecular complexation** (cyclodextrins) that improves apparent solubility through host-guest interactions. For **Mesopram** specifically, **Polysorbate 80 at 0.5%** combined with **0.5% CMC** has shown particular utility in creating stable suspensions for oral administration in rodent models, providing consistent dosing with minimal precipitation over typical dosing periods [1].

Preparation Protocols and Methodologies

Solution-Based Preparation Methods

Solution-based vehicles are preferred for in vitro applications where solvent compatibility is less restrictive than in vivo models. The following protocol describes the preparation of **standard Mesopram stock solutions**:

- **Primary Stock Solution (100 mM in DMSO)**
 - Accurately weigh **26.53 mg Mesopram** into a 1.0 mL volumetric container
 - Add **0.8 mL anhydrous DMSO** and vortex for 30 seconds
 - Warm gently to **37°C** in a water bath for 2-3 minutes if complete dissolution is not observed
 - Sonicate for **5 minutes** in an ultrasonic bath to ensure complete dissolution
 - Bring to final volume of **1.0 mL** with DMSO, resulting in 100 mM stock solution
 - Aliquot and store at **-20°C** in tightly sealed vials protected from light
- **Working Solution Preparation**

- For in vitro applications, dilute stock solution in appropriate buffer to achieve target concentration
- Maintain final DMSO concentration **below 0.1%** for cell-based assays to avoid cytotoxicity
- For higher concentration working solutions, consider using **ethanol as co-solvent** with final concentration not exceeding 1%

- **Quality Assessment**

- Visually inspect solutions for **absence of precipitate** or crystalline material
- Confirm concentration by **UV spectrophotometry** at λ_{max} (compound-specific)
- Monitor stability over intended use period, noting that aqueous dilutions may have limited stability

Suspension Preparation Methods

For in vivo administration, particularly oral gavage in animal models, **suspension formulations** provide the most practical approach. The following protocol describes the preparation of a **standard carboxymethyl cellulose (CMC) suspension** for oral dosing:

- **Vehicle Preparation**

- Slowly sprinkle **0.5 g carboxymethyl cellulose (CMC)** into 100 mL purified water while stirring continuously
- Continue stirring for **60-90 minutes** until complete dispersion is achieved without lumps
- For enhanced solubility, include **0.5% Tween-80** by adding 0.5 mL to the vehicle before CMC addition

- **Suspension Formulation**

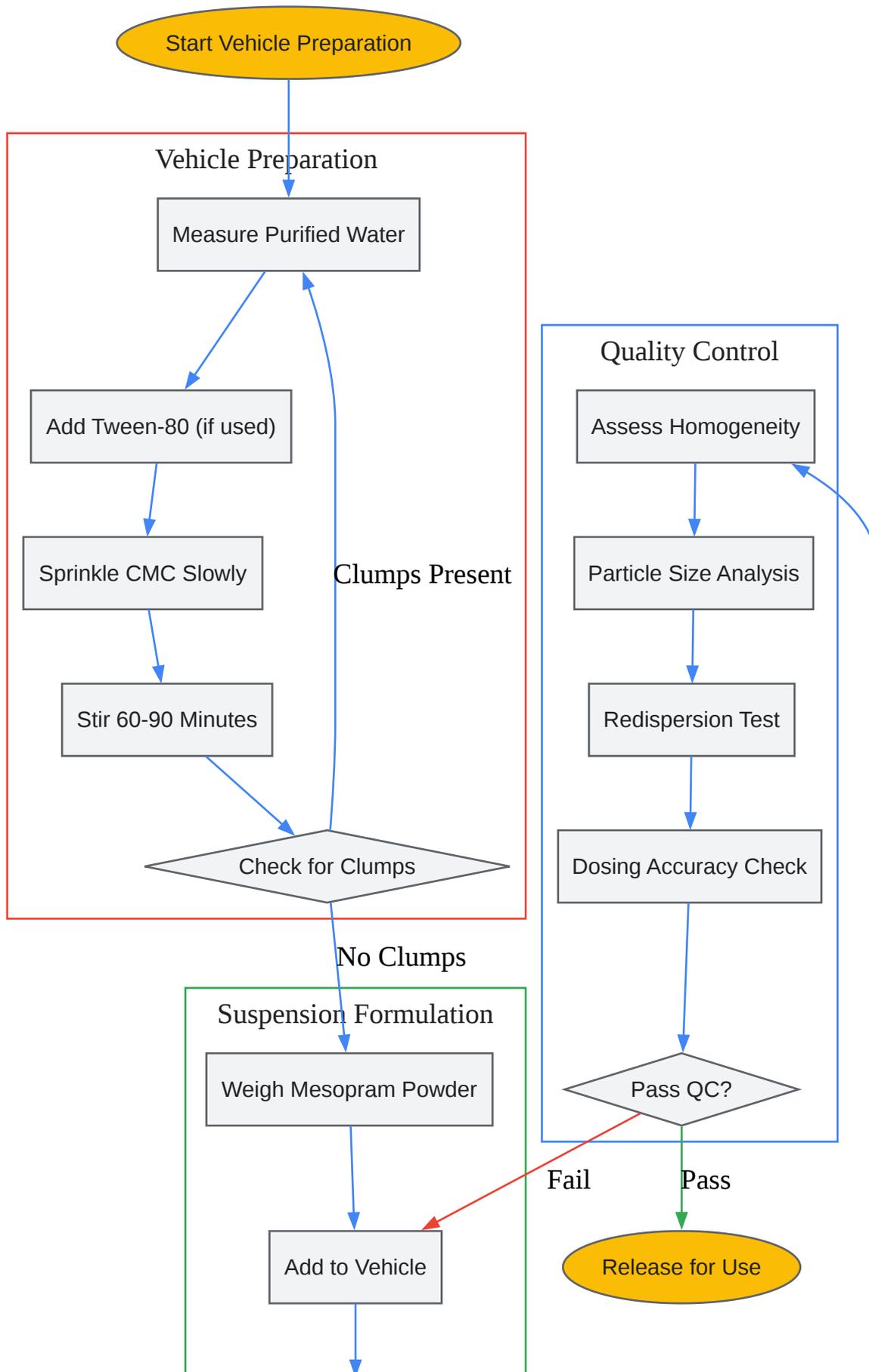
- Accurately weigh the required quantity of **Mesopram** for the desired concentration (typically 1-5 mg/mL)
- Gradually add **Mesopram** powder to the vehicle while vortexing at medium speed
- Homogenize using a **high-shear mixer** for 3-5 minutes to achieve uniform particle size distribution
- For difficult-to-wet formulations, initial trituration with a small amount of **0.5% Tween-80** before vehicle addition improves dispersion

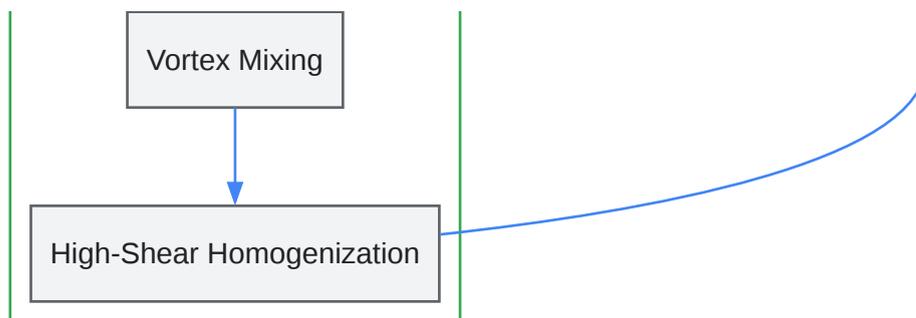
- **Quality Control Measures**

- Assess **suspension homogeneity** by sampling from top, middle, and bottom of preparation

- Determine **particle size distribution** using optical microscopy, targeting $D_{90} < 50\mu\text{m}$
- Evaluate **re-dispersion properties** after 24-hour storage by gentle mixing
- Confirm **dosing accuracy** by analyzing drug content in sampled aliquots

The following workflow diagram illustrates the suspension preparation process:





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Analytical Methods and Characterization

Physical Characterization Techniques

Comprehensive **physical characterization** of **Mesopram** and its formulated vehicles is essential for ensuring batch-to-batch consistency and predicting in vivo performance. The following analytical approaches provide critical quality assessment:

- **Particle Size Analysis:** Determination of **particle size distribution** using laser diffraction or dynamic light scattering for suspensions, and microscopic evaluation for solid-state characterization. For **Mesopram** suspensions, targeting a **D90 value below 50µm** ensures uniform suspension and accurate dosing, with **D50 values of 5-15µm** ideal for optimal dissolution rates [3].
- **Thermal Analysis: Differential scanning calorimetry (DSC)** provides information on melting behavior, polymorphic forms, and potential interactions with excipients. Typical DSC parameters include a heating rate of **10°C/min** under nitrogen atmosphere (flow rate 80 mL/min) across a temperature range of **30-250°C** [3].
- **Spectroscopic Evaluation: Fourier transform infrared spectroscopy (FTIR)** confirms chemical identity and detects potential interactions between **Mesopram** and formulation components. Sample preparation typically involves compression of **1 mg sample with 500 mg KBr** into transparent disks for analysis [3].

- **Powder X-ray Diffraction (PXRD):** This technique identifies **crystalline phase composition** and can detect amorphous content in the formulated product, with particular importance for stability assessment under various storage conditions [4].

Chemical Analysis and Quality Control

Chemical characterization of **Mesopram** vehicles ensures identity, potency, and stability throughout the product lifecycle. Key analytical methods include:

Table 3: Analytical Methods for **Mesopram** Quality Control

Analytical Method	Application	Key Parameters	Acceptance Criteria
HPLC/UV Analysis	Potency, purity, stability	C18 column, mobile phase: acetonitrile:buffer, detection: UV 220-280 nm	Purity >98%, related substances <1.0%
Dissolution Testing	Release characteristics	USP Apparatus II, 50-75 rpm, media: pH 1.2-6.8 buffers with surfactants	Release profile matching reference
Stability Indicating Methods	Forced degradation studies	Acid/base, oxidative, thermal, photolytic stress	Clear separation of degradation peaks
Content Uniformity	Suspension homogeneity	Multiple sampling from different depths	RSD <5% for concentration measurements

For routine quality control, **HPLC analysis** with UV detection provides robust quantification of **Mesopram** in formulated vehicles. A typical method employs a **C18 reverse-phase column** (150 × 4.6 mm, 3.5µm) with mobile phase consisting of acetonitrile and phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of **1.0 mL/min**, and detection at **220-280 nm** based on the compound's UV maxima [3]. System suitability should demonstrate **resolution** >2.0 from any potential degradation products and **tailing factor** <2.0 for the main peak.

In Vitro Testing and Performance Assessment

Dissolution and Release Testing

Dissolution testing provides critical predictive data on the in vivo performance of **Mesopram** formulations, particularly given its classification as a low-solubility compound. Standard dissolution methodology includes:

- **Apparatus Selection:** **USP Apparatus II (paddle)** is typically employed for suspension formulations, with rotation speed of **50-75 rpm** to maintain sink conditions without causing coning effects
- **Dissolution Media:** Multiple media spanning physiological pH range (1.2, 4.5, 6.8) with addition of **0.1-1.0% surfactants** such as SLS or Tween-80 to maintain sink conditions
- **Sampling Time Points:** 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes to characterize the complete release profile
- **Analytical Method:** UV spectrophotometry or HPLC with appropriate validation for accuracy and specificity in the presence of formulation components

For **Mesopram**, the **dissolution rate** has been shown to be highly dependent on **particle size** and **crystallinity**, with amorphous dispersions typically demonstrating enhanced dissolution compared to crystalline forms [5]. This behavior aligns with observations for other BCS Class II compounds, where formulation strategies that create amorphous forms or nanocrystalline materials can significantly improve dissolution performance.

Stability Assessment Protocols

Formulation stability must be evaluated under various storage conditions to establish shelf life and handling requirements. The following stability protocol provides comprehensive assessment:

- **Long-term Stability:** Storage at **25°C/60% RH** and **5°C** for up to 12 months with testing at 0, 1, 3, 6, 9, and 12-month intervals
- **Accelerated Stability:** Storage at **40°C/75% RH** for up to 6 months with testing at 0, 1, 3, and 6-month intervals
- **In-use Stability:** Evaluation under simulated use conditions including reconstitution stability and storage in dosing syringes/apparatus
- **Photostability:** Exposure to **ICH Q1B** conditions to evaluate light sensitivity and packaging requirements

Key stability parameters include **appearance** (color, clarity, precipitation), **pH**, **assay/potency**, **related substances/degradation products**, **particle size distribution** (suspensions), and **preservative content** (if applicable). For **Mesopram** specifically, **protection from light** is recommended based on its structural similarity to other light-sensitive compounds [3], and **low-temperature storage** (refrigerated or frozen) is advised for long-term stability of stock solutions [1].

Experimental Applications and Case Studies

In Vitro Biological Testing

Mesopram has demonstrated significant **biological activity** in various in vitro systems, requiring appropriate vehicle controls to accurately interpret pharmacological effects. Key findings from published research include:

- **PDE4 Inhibition:** **Mesopram** acts as a potent and selective **phosphodiesterase 4 inhibitor**, with IC₅₀ values typically in the nanomolar range. For in vitro PDE4 inhibition assays, **Mesopram** is typically prepared as **DMSO stock solutions** followed by dilution in assay buffer, with final DMSO concentrations not exceeding 0.1% [1].
- **Immunomodulatory Effects:** The compound demonstrates selective inhibition of **Th1 cell proliferation** without affecting Th2 cells, with typical working concentrations of **1-10 µM** in cell culture assays. Vehicle controls containing equivalent DMSO concentrations (0.01-0.1%) are essential for proper interpretation of results [1].
- **Cytokine Modulation:** **Mesopram** decreases production of **pro-inflammatory cytokines** including IFN-γ, TNF-α, and IL-10 in activated immune cells. These effects are typically observed at concentrations ranging from **0.1-10 µM**, with dose-dependent responses observed across this range [1].

In Vivo Applications

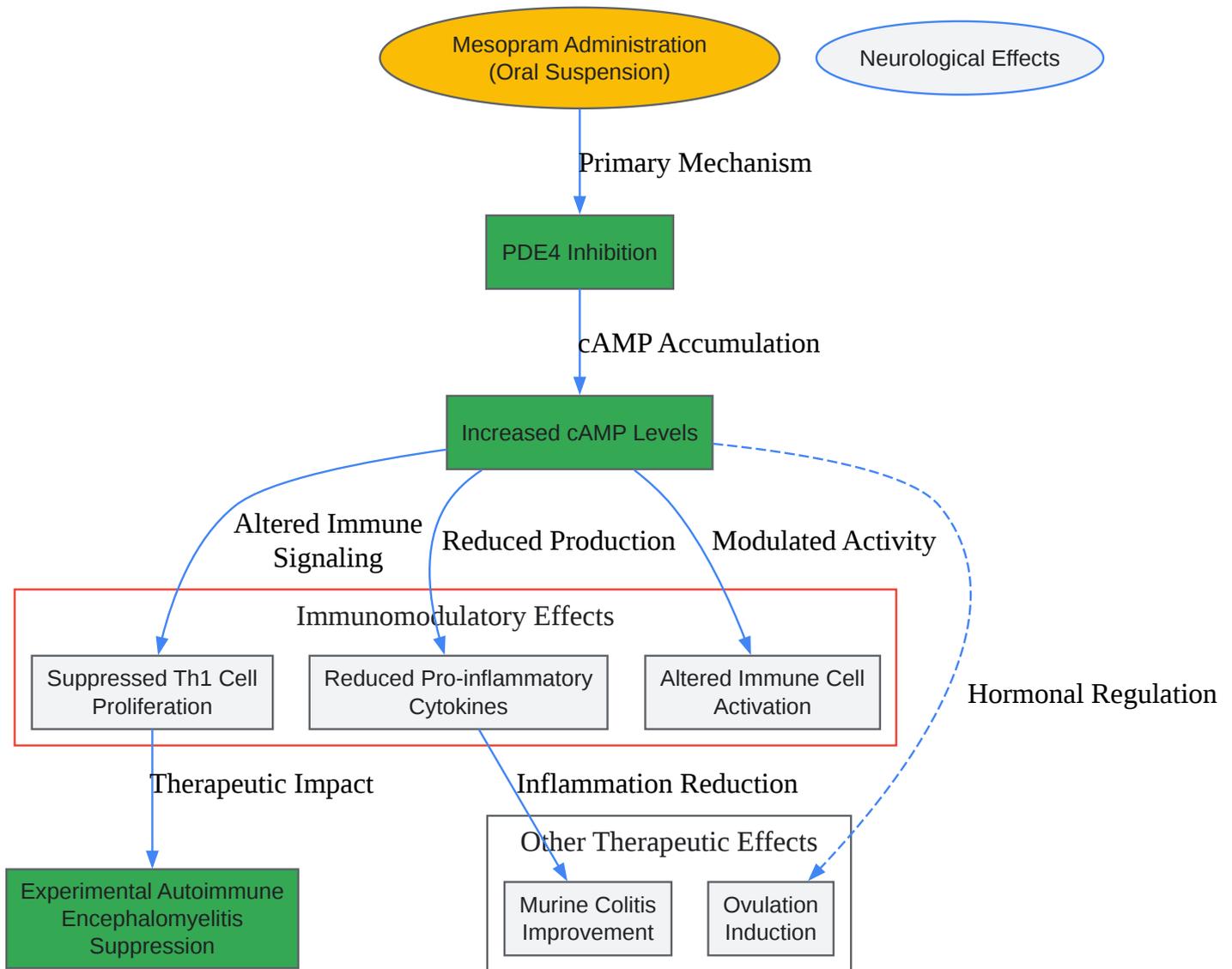
The in vivo efficacy of **Mesopram** has been established in several disease models, with formulation playing a critical role in achieving therapeutic effects:

Table 4: In Vivo Applications of **Mesopram** and Formulation Considerations

Disease Model	Effective Dose	Dosing Regimen	Vehicle Composition	Key Findings
Experimental Autoimmune Encephalomyelitis	1-10 mg/kg	Once or twice daily, oral	0.5% CMC, 0.5% Tween-80	Complete suppression of clinical symptoms
Murine Colitis	5-20 mg/kg	Once daily, oral	Aqueous suspension with stabilizers	Reduced inflammation, improved clinical scores
Ovulation Induction	1-5 mg/kg	Single dose, oral	Not specified in literature	Triggered ovulation in experimental models
Th1-mediated Inflammation	3-10 mg/kg	Once or twice daily, oral	Standard CMC/Tween suspension	Reduced IFN- γ and TNF- α production

For in vivo studies, the **standard suspension vehicle** consisting of **0.5% carboxymethyl cellulose and 0.5% Tween-80** has demonstrated effectiveness in delivering consistent oral doses of **Mesopram** in rodent models [1]. Dosing volumes typically range from **5-10 mL/kg** in mice and **5 mL/kg** in rats, with administration via oral gavage using appropriate animal dosing needles. Stability of the dosing formulation should be confirmed over the anticipated dosing period (typically up to 2 hours with protection from light).

*The following diagram illustrates the pharmacological activity and experimental applications of **Mesopram**:*



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Troubleshooting and Technical Notes

Common Formulation Challenges

Several **formulation challenges** may arise during **Mesopram** vehicle preparation, with practical solutions available to address these issues:

- **Poor Wetting and Dispersion:** If **Mesopram** powder demonstrates poor wetting characteristics with floating or clumping, initial trituration with a small amount of **Tween-80 (neat or 50% solution)** before adding the bulk vehicle can significantly improve dispersion. Alternative approaches include the use of **hydrophilic co-solvents** (ethanol, PEG 400) at 5-10% concentration to enhance initial wetting.
- **Particle Settling:** For suspension formulations exhibiting rapid settling that compromises dosing uniformity, increasing the **viscosity modifier concentration** (CMC to 0.75-1.0%) or incorporating **thixotropic agents** such as xanthan gum (0.1-0.2%) can improve stability. Additionally, reducing particle size through more extensive homogenization (targeting $D_{90} < 30\mu\text{m}$) can decrease settling rate.
- **Chemical Instability:** If stability studies indicate degradation exceeding 5% over the intended use period, consider **antioxidant incorporation** (0.01-0.05% propyl gallate or BHT) for oxidation-sensitive compounds, or adjustment to **mildly acidic pH** (4.0-5.0) if compatible with the route of administration [3].
- **Precipitation upon Dilution:** For concentrated stock solutions that precipitate upon dilution into aqueous systems, consider **alternative solvent systems** such as PEG 400-water mixtures or inclusion of **solubilizing agents** (cyclodextrins at 5-15%) in the dilution medium to maintain solubility.

Optimization Strategies

Systematic **formulation optimization** can significantly enhance the performance of **Mesopram** vehicles for specific applications:

- **Bioavailability Enhancement:** For in vivo studies where higher exposure is required, consider **lipid-based systems** (medium-chain triglycerides, mono/diglycerides) or **self-emulsifying formulations** that can enhance lymphatic transport and bypass first-pass metabolism.
- **Taste Masking:** For oral administration in preclinical species sensitive to bitter taste, addition of **sweetening agents** (sucrose, sucralose) or **flavor modifiers** can improve palatability and reduce stress

during dosing.

- **Shelf-life Extension:** For long-term stability, **lyophilized formulations** may be developed for reconstitution immediately before use, particularly for high-value in vivo studies where formulation consistency is critical.
- **Concentration Enhancement:** For high-dose studies, approaches such as **nanosuspension technology** or **solid dispersion** in water-soluble carriers can significantly increase the maximum achievable concentration while maintaining acceptable administration volumes.

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